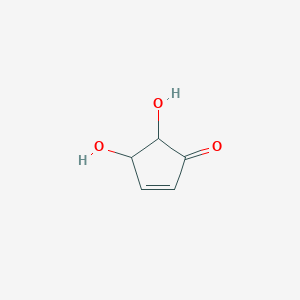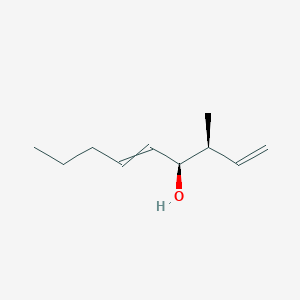
(3S,4S)-3-Methylnona-1,5-dien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-Methylnona-1,5-dien-4-ol: is an organic compound with a unique structure characterized by a nonane backbone with double bonds at positions 1 and 5, and a hydroxyl group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Methylnona-1,5-dien-4-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a diene or an enone, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-3-Methylnona-1,5-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The double bonds can be reduced to single bonds using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, Jones reagent.
Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: SOCl₂, PBr₃, tosyl chloride (TsCl).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Saturated alcohols.
Substitution: Alkyl halides, tosylates.
Aplicaciones Científicas De Investigación
(3S,4S)-3-Methylnona-1,5-dien-4-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fragrances and flavors due to its unique odor profile.
Mecanismo De Acción
The mechanism by which (3S,4S)-3-Methylnona-1,5-dien-4-ol exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical responses. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its structural features.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-3-Methyloctan-4-ol: Similar structure but lacks the double bonds.
(3R,4S)-4-Methyl-3-hexanol: A shorter chain analog with similar stereochemistry.
(3S,4S)-3-Methyl-1,5-hexadien-4-ol: Similar structure with a shorter carbon chain.
Uniqueness
(3S,4S)-3-Methylnona-1,5-dien-4-ol is unique due to its specific stereochemistry and the presence of double bonds, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
210036-31-0 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(3S,4S)-3-methylnona-1,5-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-4-6-7-8-10(11)9(3)5-2/h5,7-11H,2,4,6H2,1,3H3/t9-,10-/m0/s1 |
Clave InChI |
XRKYXUAJVIKWKG-UWVGGRQHSA-N |
SMILES isomérico |
CCCC=C[C@@H]([C@@H](C)C=C)O |
SMILES canónico |
CCCC=CC(C(C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
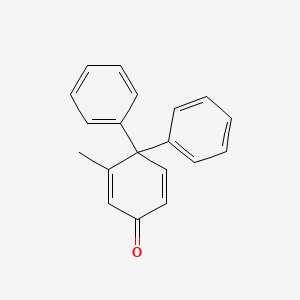
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
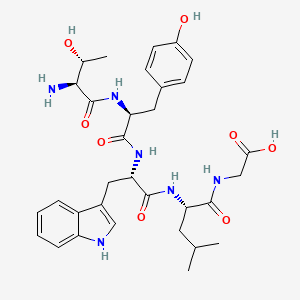
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
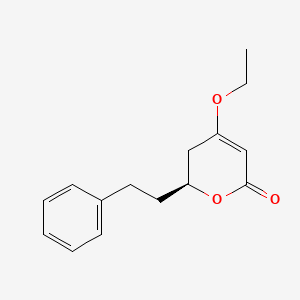
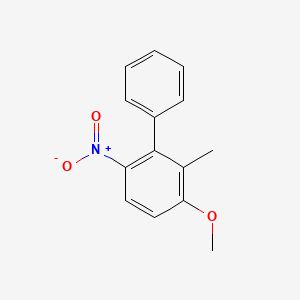

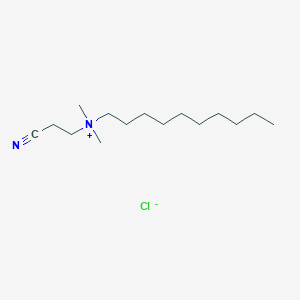
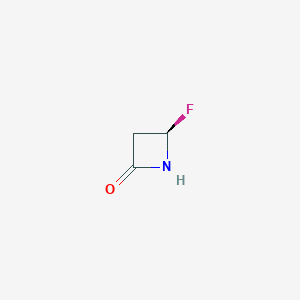
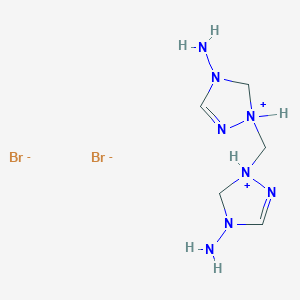
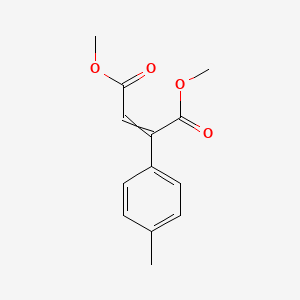
![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)
